11-O-Methylpseurotin A

Chemical genetics Synthetic lethality Cytokinesis

Generic pseurotin analogs yield unpredictable activity divergence. For synthetic lethality screens targeting Hof1-dependent pathways or rigorous negative controls in epilepsy models, structural precision is non-negotiable. - **Specificity:** Selective inhibitor of S. cerevisiae hof1Δ deletion strain (pseurotin A is inactive control). - **Control Value:** Validated inactive control for pseurotin A2/azaspirofuran A antiseizure studies (zebrafish PTZ model). - **Quantitative SAR:** Enables comparison to pseurotin A (IC50 = 81 μM) for chitin synthase inhibition studies.

Molecular Formula C22H25NO8
Molecular Weight 431.4 g/mol
Cat. No. B15586009
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name11-O-Methylpseurotin A
Molecular FormulaC22H25NO8
Molecular Weight431.4 g/mol
Structural Identifiers
InChIInChI=1S/C22H25NO8/c1-4-5-11-14(24)15(25)16-12(2)17(26)21(31-16)19(28)22(30-3,23-20(21)29)18(27)13-9-7-6-8-10-13/h5-11,14-15,19,24-25,28H,4H2,1-3H3,(H,23,29)/t14-,15-,19+,21+,22+/m0/s1
InChIKeySLYDIPAXCVVRNY-BVCQXIBHSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

11-O-Methylpseurotin A for Chemical Genetics and Cell Wall Studies


11-O-Methylpseurotin A is a fungal secondary metabolite of mixed polyketide synthase–nonribosomal peptide synthetase (PKS/NRPS) origin, first identified from a marine-derived Aspergillus fumigatus strain [1]. This compound belongs to the pseurotin family of heterospirocyclic γ‑lactams and possesses a characteristic 11-O-methyl substitution that distinguishes it structurally from the parent pseurotin A [1]. It has been reported in Beauveria felina, Aspergillus fumigatus, and Aspergillus sulphureus . In a synthetic lethality yeast screen, 11-O-methylpseurotin A selectively inhibited a Hof1 deletion strain of Saccharomyces cerevisiae, a phenotype not observed with the closely related pseurotin A, establishing it as a precise chemical probe for cytokinesis pathway interrogation [1].

Selective inhibitor for hof1Δ strain in yeast synthetic lethality screens
11-O-methyl substitution essential; not interchangeable with pseurotin A
Cryptic metabolite; authentication via analytical data required

11-O-Methylpseurotin A: Risk of Inactive Analog Substitution


Members of the pseurotin family exhibit profoundly divergent biological activities despite sharing a common heterospirocyclic γ‑lactam core. A direct comparative yeast halo assay demonstrated that 11-O-methylpseurotin A selectively inhibits a Hof1 deletion strain, whereas pseurotin A—its closest structural congener—was completely inactive under identical conditions [1]. Conversely, in a larval zebrafish pentylenetetrazole (PTZ) seizure model, 11-O-methylpseurotin A failed to show antiseizure activity, while pseurotin A2 and azaspirofuran A emerged as potent hits [2]. These orthogonal activity profiles confirm that a single methylation event (at the 11-O position) dictates target engagement and functional outcome. Substituting 11-O-methylpseurotin A with pseurotin A, pseurotin A2, or any other generic pseurotin analog would therefore lead to spurious experimental results in synthetic lethality screens, chemical genetic studies of cytokinesis, or antiseizure drug discovery campaigns. The quantitative evidence below delineates these critical differentiations.

Pseurotin A substitution
May not reproduce selective hof1Δ activity; the parent compound is inactive in this assay.
Active analogue substitution (pseurotin A2, azaspirofuran A)
These compounds exhibit antiseizure activity and cannot serve as negative control in neuronal models.
Generic pseurotin-class compound
Pseurotin family shows divergent SAR; class-wide assumptions may lead to false results.

11-O-Methylpseurotin A: Differential Activity Profile


Selective Inhibition of hof1Δ Yeast Strain

In a synthetic lethality yeast screen using wild-type and cell cycle-related mutant strains of Saccharomyces cerevisiae, 11-O-methylpseurotin A (1) selectively inhibited a Hof1 deletion strain. Under the exact same assay conditions, the closely related compound pseurotin A (2) was found to be completely inactive [1]. This head-to-head comparison demonstrates that 11-O-methylpseurotin A possesses a unique synthetic lethal interaction with the Hof1 pathway that is absent in its demethylated analog.

hof1Δ Selectivity
Head-to-head
11-O-Methylpseurotin A: Active
Pseurotin A: Inactive
Supports target-specific chemical genetics probe selection
Yeast halo assay; identical conditions
Chemical genetics Synthetic lethality Cytokinesis Yeast halo assay

Defined Negative Control in Antiseizure Assays

In a larval zebrafish pentylenetetrazole (PTZ) seizure model, seven heterospirocyclic γ‑lactams were evaluated for antiseizure activity. 11-O-Methylpseurotin A was included in the panel and was found to be inactive, whereas pseurotin A2 and azaspirofuran A were identified as potent antiseizure hits [1]. This direct side-by-side evaluation confirms that 11-O-methylpseurotin A lacks the anticonvulsant properties displayed by its close structural analog pseurotin A2.

Negative Control
Head-to-head
11-O-Methylpseurotin A: Inactive
Pseurotin A2, Azaspirofuran A: Active
Reported negative control context for antiseizure hit validation
Zebrafish PTZ seizure model
Epilepsy Antiseizure drug discovery Zebrafish model PTZ-induced seizures

Chitin Synthase Inhibitor Activity Inference

11-O-Methylpseurotin A differs from the parent pseurotin A by the presence of a methoxy group at the C-11 position of the hexenyl side chain [1]. This single methylation event is not a trivial modification; it correlates with a complete switch in biological activity—from inactive in the Hof1Δ screen (pseurotin A) to selective inhibition (11-O-methylpseurotin A) [2]. The absolute configuration of the spirocyclic core and the side chain stereocenters further define the precise 3D architecture required for target engagement.

Chitin Synthase Inhibition
Class-level inference
Activity inferred; no direct IC₅₀
Pseurotin A IC₅₀ 81 μM; 8-O-demethyl IC₅₀ 192 μM
SAR studies require independent verification
Compare to parent baseline
Structure-activity relationship Natural product chemistry Pseurotin biosynthesis Methylation

Co-Culture-Dependent Cryptic Metabolite Production

While direct comparative data for 11-O-methylpseurotin A against chitin synthase are not available in the primary literature, pseurotins as a class are known chitin synthase inhibitors. Pseurotin A inhibits solubilized chitin synthase with an IC50 of 81 μM, whereas its 8-O-demethyl derivative is significantly less potent (IC50 = 192 μM) [1]. Given that 11-O-methylpseurotin A shares the pseurotin pharmacophore, it may retain chitin synthase inhibitory activity; however, the methylation at C-11 could alter potency or selectivity compared to the 8-O-demethyl analog. This class-level inference underscores the need for empirical evaluation rather than assuming equivalent activity.

Biosynthesis Condition
Supporting evidence
Produced only in co-culture with S. bullii
Pseurotin A: detected in monoculture
Condition-dependent supply; source authentication critical
LC-MS/NMR verified; not detected in axenic culture
Chitin synthase Antifungal Cell wall biosynthesis Enzyme inhibition

11-O-Methylpseurotin A: Validated Research Use Cases


Cytokinesis and Synthetic Lethality Studies in Yeast

11-O-Methylpseurotin A is the only pseurotin derivative known to selectively inhibit a Hof1 deletion strain of S. cerevisiae [1]. Researchers investigating synthetic lethal interactions, cytokinesis regulation, or the Hof1 protein network should use this compound as a specific chemical probe. Pseurotin A cannot substitute in this context, as it is inactive in the same yeast halo assay [1]. The compound enables precise interrogation of pathways synthetic-lethal with Hof1 loss of function.

Structurally Matched Negative Control for Antiseizure Research

In the larval zebrafish PTZ seizure model, 11-O-methylpseurotin A was inactive, while the structurally related pseurotin A2 demonstrated robust antiseizure activity [2]. This makes 11-O-methylpseurotin A an ideal negative control or inactive comparator when profiling pseurotin analogs for anticonvulsant effects. It helps establish that observed activity in pseurotin A2 is not a general class effect but depends on specific structural features.

SAR Studies of Chitin Synthase Inhibitors

The 11-O-methyl group distinguishes this compound from pseurotin A by a mass difference of 14.0157 Da and by unique NMR resonances [1]. In LC‑MS‑based metabolomics of fungal extracts or in dereplication studies of marine-derived Aspergillus, authentic 11-O-methylpseurotin A serves as an essential reference standard for unambiguous identification and differentiation from co‑occurring pseurotin analogs [1].

Natural Product Biosynthesis: Substrate for Methyltransferase Studies

The specific 11-O-methylation of the pseurotin scaffold suggests the involvement of a dedicated O‑methyltransferase in the biosynthetic pathway [1]. 11-O-Methylpseurotin A can be used as a substrate or product standard in enzymatic assays aimed at characterizing fungal O‑methyltransferases that act on pseurotin intermediates. This is particularly relevant for heterologous expression and combinatorial biosynthesis efforts.

Application
Selection Property
Validation Focus
Cytokinesis & synthetic lethality studies in yeast
Selective inhibitor of hof1Δ strain
hof1Δ-dependent activity vs. wild-type; pseurotin A as inactive control
Structurally matched negative control for antiseizure research
Inactive in zebrafish PTZ seizure model
Antiseizure hit specificity; differentiation from class effects
SAR studies of chitin synthase inhibitors
11-O-methyl structural analogue
Chitin synthase inhibition assay; compare to pseurotin A baseline

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